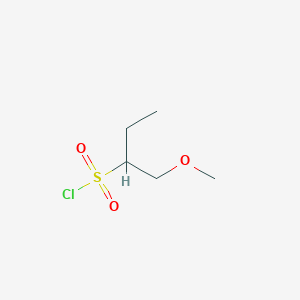

1-Methoxybutane-2-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxybutane-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO3S/c1-3-5(4-9-2)10(6,7)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCYWKUTKSXTRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methoxybutane-2-sulfonyl Chloride for Drug Design

Introduction: The Strategic Value of Sulfonyl Chlorides in Medicinal Chemistry

In the landscape of modern drug discovery, the sulfonyl chloride functional group stands as a cornerstone of synthetic versatility and a key player in the construction of biologically active molecules.[1] Its inherent reactivity makes it an invaluable electrophilic partner for a multitude of nucleophiles, most notably amines, leading to the formation of sulfonamides.[1][2] The sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs, including antimicrobials, diuretics, and anticancer agents.[3] The ability of the sulfonamide group to act as a bioisostere for amides, while offering distinct physicochemical properties such as increased metabolic stability and altered hydrogen bonding capacity, underscores its importance in fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4]

This guide focuses on a specific, yet underexplored, member of this chemical class: 1-Methoxybutane-2-sulfonyl chloride . The introduction of an ether functionality proximate to the sulfonyl chloride group presents unique structural and electronic features that can be strategically exploited in drug design. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the physicochemical properties, synthesis, characterization, and strategic application of this promising building block.

Physicochemical Profile of 1-Methoxybutane-2-sulfonyl Chloride

A thorough understanding of a molecule's physicochemical properties is fundamental to its successful application in drug design. While extensive experimental data for 1-Methoxybutane-2-sulfonyl chloride is not widely published, a combination of data from chemical databases and predictions based on its structure provides a solid foundation for its evaluation.

| Property | Value/Prediction | Source/Method | Significance in Drug Design |

| Molecular Formula | C₅H₁₁ClO₃S | - | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 186.66 g/mol | Calculated | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five. |

| CAS Number | 1339022-44-4 | Chemical Supplier Database[5] | Unique identifier for the specific chemical substance. |

| Predicted XlogP | 1.2 | PubChemLite[6] | Indicates a moderate level of lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Boiling Point | Not available | - | Important for purification (distillation) and assessing volatility. |

| Melting Point | Not available | - | Relevant for solid-state characterization and formulation considerations. |

| Aqueous Solubility | Predicted to be low | General property of sulfonyl chlorides[7] | Low solubility can protect the compound from rapid hydrolysis, but may necessitate specific formulation strategies. |

| Stability | Moisture-sensitive | General property of sulfonyl chlorides[8][9] | Requires handling under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid. |

Synthesis and Characterization

The synthesis of aliphatic sulfonyl chlorides can be achieved through various established methods. A common and effective approach involves the oxidative chlorination of corresponding thiols or their derivatives.[10]

General Synthetic Approach

A plausible synthetic route to 1-methoxybutane-2-sulfonyl chloride would start from a suitable precursor, such as 1-methoxybutan-2-thiol or a related sulfur-containing compound.

Caption: Recommended analytical workflow for characterization.

Expected Spectral Properties

Based on the analysis of similar aliphatic sulfonyl chlorides, the following spectral characteristics are anticipated for 1-methoxybutane-2-sulfonyl chloride:

-

Infrared (IR) Spectroscopy : Strong absorption bands are expected for the sulfonyl group. [11][12] * Asymmetric S=O stretch: ~1375-1410 cm⁻¹

-

Symmetric S=O stretch: ~1185-1204 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton on the carbon bearing the sulfonyl chloride group is expected to be significantly deshielded, appearing at a downfield chemical shift (likely > 3.5 ppm). [11]The methoxy group protons will appear as a singlet, and the remaining alkyl protons will exhibit characteristic splitting patterns.

-

¹³C NMR : The carbon attached to the sulfonyl chloride group will also be deshielded.

-

-

Mass Spectrometry (MS) :

Reactivity and Application in Drug Design

The primary utility of 1-methoxybutane-2-sulfonyl chloride in drug design is its role as an electrophile in the synthesis of sulfonamides.

Sulfonamide Formation

The reaction with primary or secondary amines proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. [2]

Caption: General reaction scheme for sulfonamide synthesis.

The presence of the methoxy group in 1-methoxybutane-2-sulfonyl chloride can influence both the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide. The ether oxygen can potentially engage in intramolecular hydrogen bonding in the sulfonamide product, which may affect its conformation and interaction with biological targets. Furthermore, the methoxy group can modulate the lipophilicity and metabolic stability of the final compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments relevant to the characterization and application of 1-methoxybutane-2-sulfonyl chloride.

Protocol 1: Synthesis of a Sulfonamide Derivative

Objective: To synthesize a representative sulfonamide from 1-methoxybutane-2-sulfonyl chloride and a primary amine.

Materials:

-

1-Methoxybutane-2-sulfonyl chloride

-

Primary amine (e.g., benzylamine)

-

Aprotic solvent (e.g., dichloromethane, acetonitrile) [14]* Base (e.g., triethylamine, pyridine)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 1-methoxybutane-2-sulfonyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonamide.

Protocol 2: Purity Assessment by HPLC

Objective: To determine the purity of a synthesized sulfonamide derivative using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

-

Synthesized sulfonamide sample

-

Reference standard of known purity (if available)

Procedure:

-

Mobile Phase Preparation: Prepare two mobile phases:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Sample Preparation: Accurately weigh and dissolve the sulfonamide sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Instrument Setup:

-

Set the column temperature to 30 °C.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength to an appropriate value based on the chromophore of the sulfonamide.

-

Program a gradient elution, for example: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, and then return to 5% B to re-equilibrate.

-

-

Analysis: Inject the sample solution and record the chromatogram.

-

Data Interpretation: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Conclusion

1-Methoxybutane-2-sulfonyl chloride represents a valuable and versatile building block for drug discovery. Its unique combination of a reactive sulfonyl chloride and a methoxy-substituted alkyl chain offers opportunities to synthesize novel sulfonamides with potentially favorable physicochemical and pharmacological properties. While specific experimental data for this compound remains to be fully elucidated, this guide provides a robust framework based on established chemical principles and analytical protocols to empower researchers in its synthesis, characterization, and strategic application in the pursuit of new therapeutic agents.

References

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

-

Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]

-

ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

-

National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Available at: [Link]

-

ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

-

ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

-

Wiley Online Library. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Available at: [Link]

-

UCL Discovery. (n.d.). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. Available at: [Link]

-

MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-dodecyl benzene-1-sulfonyl chloride. Available at: [Link]

-

Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

-

SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

PubChem. (n.d.). 2-Methoxyethane-1-sulfonyl chloride. Available at: [Link]

-

PubChemLite. (n.d.). 1-methoxybutane-2-sulfonyl chloride (C5H11ClO3S). Available at: [Link]

-

MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available at: [Link]

-

ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Available at: [Link]

-

PubChem. (n.d.). Methanesulfonyl chloride. Available at: [Link]

-

ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Available at: [Link]

- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

-

PubChem. (n.d.). 2-Methoxybenzenesulfonyl Chloride. Available at: [Link]

-

ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxynaphthalene-1-sulfonyl chloride. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Available at: [Link]

-

Canadian Science Publishing. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]

-

ResearchGate. (2025). A New, Mild Preparation of Sulfonyl Chlorides. Available at: [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

-

Organic Syntheses. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Available at: [Link]

-

Chemsrc. (2025). 1-Methoxybutane. Available at: [Link]

-

PubMed. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. cbijournal.com [cbijournal.com]

- 3. books.rsc.org [books.rsc.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. 1339022-44-4|1-Methoxybutane-2-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 1-methoxybutane-2-sulfonyl chloride (C5H11ClO3S) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 11. acdlabs.com [acdlabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-Methoxybutane-2-sulfonyl Chloride in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Methoxybutane-2-sulfonyl chloride, a reactive chemical intermediate. In the absence of extensive published empirical data, this document establishes a predictive solubility profile based on fundamental physicochemical principles, including structural analysis and the Hansen Solubility Parameter (HSP) framework. It offers researchers, scientists, and drug development professionals a robust theoretical foundation for solvent selection and provides a detailed, field-proven experimental protocol for the accurate determination of equilibrium solubility for reactive compounds. The guide emphasizes the causality behind experimental design and addresses the specific challenges associated with handling sulfonyl chlorides, ensuring both scientific integrity and operational safety.

Introduction: The Critical Role of Solvent Selection

1-Methoxybutane-2-sulfonyl chloride (C₅H₁₁ClO₃S) is an organosulfur compound featuring a reactive sulfonyl chloride functional group[1][2]. Like its analogues, such as methanesulfonyl chloride and tosyl chloride, it serves as a valuable intermediate in organic synthesis for the introduction of the methoxybutylsulfonyl moiety onto various nucleophiles[3][4]. The success of any chemical process, from synthesis and purification to formulation, is fundamentally governed by the solubility of its components. An optimal solvent system ensures reaction homogeneity, influences reaction kinetics, facilitates product isolation, and is critical for developing stable formulations.

This guide addresses the critical need for a reliable solubility framework for 1-Methoxybutane-2-sulfonyl chloride. It moves beyond simple data reporting to explain the underlying principles that dictate its behavior in various organic media, empowering researchers to make informed, predictive decisions for solvent screening and to execute rigorous experimental validation.

Physicochemical Properties & Reactivity Profile

The molecular structure of 1-Methoxybutane-2-sulfonyl chloride dictates its solubility and reactivity. Key features include:

-

The Sulfonyl Chloride Group (-SO₂Cl): This is a highly electrophilic functional group, making the molecule susceptible to nucleophilic attack. This reactivity is the primary consideration for solubility studies, as the compound can be consumed by reactive solvents[5].

-

Polarity: The presence of two sulfonyl oxygen atoms, an ether oxygen, and a chlorine atom induces a significant dipole moment, classifying the molecule as polar.

-

Hydrogen Bonding Capability: The oxygen atoms can act as hydrogen bond acceptors, but the molecule lacks a hydrogen bond donor site.

-

Reactivity with Nucleophiles: 1-Methoxybutane-2-sulfonyl chloride will react exothermically, and sometimes violently, with nucleophilic solvents, particularly water, alcohols, and primary/secondary amines[4][6]. This reaction typically yields the corresponding sulfonic acid or sulfonamide and liberates hydrochloric acid. Safety data for analogous compounds consistently highlight a violent reaction with water[6][7].

These properties suggest that the ideal solvents for simply dissolving the compound without reaction will be polar and aprotic.

Theoretical Framework: Predicting Solubility with Hansen Parameters

To move beyond the qualitative "like dissolves like" principle, we can employ the Hansen Solubility Parameter (HSP) framework. HSP provides a powerful, semi-quantitative method for predicting miscibility[8][9]. It deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be described by a point (δD, δP, δH) in 3D "Hansen space." The fundamental principle is that substances with closer HSP coordinates are more likely to be soluble in one another[9]. The distance (Ra) between two substances in Hansen space is a strong indicator of miscibility.

While the specific HSP values for 1-Methoxybutane-2-sulfonyl chloride have not been experimentally determined, we can predict its solubility behavior by comparing its structural features to the known HSP values of various organic solvents[10][11]. The compound's high polarity suggests it will be most soluble in solvents with significant δP and moderate δH (as an acceptor) values.

Predicted Solubility Profile in Common Organic Solvents

The following table provides a qualitative, predictive solubility profile for 1-Methoxybutane-2-sulfonyl chloride. The predictions are derived from the Hansen Solubility Parameter framework and the known reactivity of sulfonyl chlorides.

| Solvent | Solvent Class | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Predicted Solubility/Reactivity | Justification |

| n-Hexane | Nonpolar | 14.9 | 0.0 | 0.0 | Low | Mismatch in all HSP components; lacks polarity. |

| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | Medium | Dispersion forces match, but polarity is low. |

| Dichloromethane | Halogenated | 17.0 | 7.3 | 7.1 | High | Good balance of dispersion and high polarity. |

| Diethyl Ether | Ether | 14.5 | 2.9 | 5.1 | High | Structurally similar ether group; moderate polarity. |

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | High | Good polarity and hydrogen bond accepting capability. |

| Acetone | Ketone | 15.5 | 10.4 | 7.0 | High | High polarity matches the solute's polar nature. |

| Acetonitrile | Nitrile | 15.3 | 18.0 | 6.1 | High | Very high polarity provides a strong driving force for dissolution. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 18.4 | 16.4 | 10.2 | High | Highly polar aprotic solvent; excellent choice. |

| N,N-Dimethylformamide (DMF) | Amide | 17.4 | 13.7 | 11.3 | High | Highly polar aprotic solvent; excellent choice. |

| Methanol | Polar Protic | 14.7 | 12.3 | 22.3 | Reactive | Protic nature will lead to solvolysis of the sulfonyl chloride. |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | Reactive | Protic nature will lead to solvolysis of the sulfonyl chloride. |

| Water | Polar Protic | 15.5 | 16.0 | 42.3 | Reactive (Violent) | Highly nucleophilic; will hydrolyze the compound rapidly[6]. |

(HSP values are representative and sourced from publicly available databases)[10][11].

Experimental Protocol: Equilibrium Solubility Determination

To obtain definitive quantitative data, the equilibrium shake-flask method is the gold standard[12]. The following protocol is a self-validating system designed for accuracy and reproducibility, with specific adaptations for a reactive compound.

Causality in Experimental Design

-

Anhydrous Solvents & Inert Atmosphere: The primary challenge is preventing hydrolysis or solvolysis. Using certified anhydrous solvents and conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is non-negotiable to ensure the measured solubility is that of the intact compound.

-

Constant Temperature: Solubility is highly temperature-dependent. A calibrated, constant-temperature shaker bath is used to eliminate thermal variability.

-

Equilibration Time: A sufficient duration of agitation is required to ensure the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. A preliminary time-course study (e.g., sampling at 12, 24, and 48 hours) is recommended to determine the point at which concentration plateaus.

-

Phase Separation: Incomplete separation of the solid and liquid phases is a major source of error. High-speed centrifugation followed by filtration of the supernatant through a chemically inert (e.g., PTFE) syringe filter provides a robust method for isolating a particle-free saturated solution[13].

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its specificity and sensitivity. It can accurately quantify the solute while simultaneously confirming its identity and purity, ensuring no degradation has occurred.

Step-by-Step Methodology

-

Preparation: Place an excess amount of 1-Methoxybutane-2-sulfonyl chloride (e.g., 50-100 mg) into a series of 4 mL glass vials equipped with magnetic stir bars. Excess solid must be visually present throughout the experiment.

-

Solvent Addition: Under an inert atmosphere, add a precise volume (e.g., 2.0 mL) of the desired anhydrous organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate vigorously for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation:

-

Remove the vials and allow the solid to settle for 30 minutes in a rack inside the temperature-controlled bath.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

-

-

Sample Collection:

-

Carefully draw the supernatant using a glass syringe.

-

Attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean, pre-weighed HPLC vial.

-

-

Gravimetric Analysis (Optional but Recommended): Weigh the filled HPLC vial to determine the mass of the solution. Evaporate the solvent under a gentle stream of nitrogen and re-weigh the vial to determine the mass of the dissolved solid. This provides a direct mass/mass solubility value.

-

Quantitative Analysis (HPLC):

-

Prepare a series of calibration standards of 1-Methoxybutane-2-sulfonyl chloride in the same solvent.

-

Dilute the saturated solution sample with a known factor to fall within the calibration range.

-

Analyze the standards and the sample by HPLC to determine the precise concentration (e.g., in mg/mL).

-

Workflow Diagram

Sources

- 1. PubChemLite - 1-methoxybutane-2-sulfonyl chloride (C5H11ClO3S) [pubchemlite.lcsb.uni.lu]

- 2. 1-Methoxybutane-2-sulfonyl chloride | C5H11ClO3S | CID 64397963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. Sulfonyl chlorides - Georganics [georganics.sk]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Safety Data Sheet (SDS) and handling hazards for 1-Methoxybutane-2-sulfonyl chloride

Handling, Hazards, and Emergency Protocols for Medicinal Chemistry Applications

CAS Number: 1339022-44-4 Formula: C₅H₁₁ClO₃S Molecular Weight: 186.66 g/mol Class: Aliphatic Sulfonyl Chloride / Ether

Part 1: Executive Summary & Expert Assessment

Editorial Note on Data provenance: As a specialized intermediate in drug discovery, 1-Methoxybutane-2-sulfonyl chloride lacks extensive historical toxicological data compared to commodity chemicals like methanesulfonyl chloride. Consequently, this guide employs Read-Across Toxicology , deriving safety parameters from structural analogs (2-methoxyethane-1-sulfonyl chloride and isobutanesulfonyl chloride). This approach is standard in pharmaceutical R&D when handling novel building blocks.

Core Hazard Profile: The presence of the chlorosulfonyl moiety (-SO₂Cl) defines the primary hazards. This compound is an electrophilic corrosive . Upon contact with moisture (in air or tissue), it rapidly hydrolyzes to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is exothermic and generates corrosive fumes.

Critical Handling Directive:

-

Moisture Exclusion: Strict exclusion of water is required not only for chemical stability but to prevent pressure buildup in storage vessels from HCl gas generation.

-

Lachrymator Potential: Like many sulfonyl chlorides, this compound likely possesses lachrymatory properties (tear-inducing). All handling must occur within a certified fume hood.

Part 2: Hazard Identification & GHS Classification[1]

The following classification is synthesized from the homologous series of aliphatic sulfonyl chlorides.

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage. | H314 |

| Serious Eye Damage | 1 | Causes serious eye damage.[1][2][3][4][5][6] | H318 |

| Corrosive to Metals | 1 | May be corrosive to metals. | H290 |

| Reactivity | N/A | Reacts violently with water.[4][7] | EUH014 |

Chemical Reactivity & Stability

The compound is thermodynamically unstable in the presence of nucleophiles (water, alcohols, amines).

The Hydrolysis Mechanism (Causality of Hazard): The sulfur atom is highly electrophilic. Water attacks the sulfur, displacing the chloride ion. The resulting protonation of the chloride releases HCl gas, which causes immediate respiratory and ocular irritation.

Part 3: Handling Protocols & Engineering Controls

Personal Protective Equipment (PPE)[9][10]

-

Eye/Face: ANSI Z87.1 Chemical Splash Goggles AND a Face Shield (8-inch minimum). Reasoning: Sulfonyl chlorides can cause permanent corneal opacification. A face shield prevents splash-back from reaching the neck/chin.

-

Hand Protection:

-

Primary: Nitrile gloves (minimum 0.11 mm thickness) for splash protection.

-

Secondary (Immersion): Silver Shield® or Viton® laminate gloves. Standard latex is permeable to sulfonyl chlorides.

-

-

Respiratory: If working outside a fume hood (strongly discouraged), a full-face respirator with an Acid Gas (AG) cartridge is required.

Operational Workflow (The "Dry" Protocol)

To ensure safety and yield integrity, treat this reagent as air-sensitive.

-

Vessel Prep: Oven-dry all glassware (>120°C) and cool under an inert atmosphere (Nitrogen/Argon).

-

Transfer: Use positive-pressure cannulation or a gas-tight syringe. Avoid pouring.

-

Why? Pouring introduces atmospheric moisture, initiating invisible hydrolysis that creates HCl pressure in the receiving flask.

-

-

Quenching (In-Process): Never add water directly to the neat chloride. Always dilute the reaction mixture with a non-protic solvent (e.g., DCM, Toluene) before adding a quenching agent.

Part 4: Emergency Response & Self-Validating Neutralization

Spill Management

Scenario: 10 mL spill of 1-Methoxybutane-2-sulfonyl chloride on the benchtop.

Immediate Action: Evacuate the immediate area (HCl fumes). Don full PPE.[1][2][3][5]

Neutralization Protocol: Do not use water alone; it generates acid mist. Use a weak base slurry .

-

Recommended Neutralizer: Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) powder.

-

Validation: The cessation of bubbling (CO₂ evolution) indicates the acid has been neutralized.

First Aid Measures

-

Skin Contact: Immediate flush with water for 15 minutes .[4][8]

-

Critical Nuance: Do not use "neutralizing" creams (vinegar/baking soda) on skin burns. The heat of neutralization can worsen tissue damage. Water dilution is the only safe method.

-

-

Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel (risk of pulmonary edema).

Part 5: Storage & Waste Disposal[5][9]

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Tightly sealed glass with a PTFE-lined cap. Inspect caps frequently; HCl fumes can degrade plastic liners, leading to leakage.

Waste Disposal[2][3][5][9][10][11][12][13]

-

Classification: Hazardous Waste (Corrosive, D002).

-

Pre-treatment: Dissolve in a combustible solvent (e.g., acetone) and slowly add to a stirred solution of 5% sodium bicarbonate. Check pH to ensure neutrality before adding to the aqueous waste stream (if permitted) or organic waste container.

References

-

PubChem. (2025).[9] Compound Summary: 2-Methoxyethane-1-sulfonyl chloride.[9] National Library of Medicine. Retrieved from [Link]

- National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. fishersci.com [fishersci.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. 2-Methoxyethane-1-sulfonyl chloride | C3H7ClO3S | CID 13480221 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Double-Edged Sword of Reactivity in Drug Discovery

An In-depth Technical Guide to the Stability of Methoxy-Substituted Aliphatic Sulfonyl Chlorides

Sulfonyl chlorides are a cornerstone of modern organic synthesis, prized for their high reactivity that enables the facile construction of sulfonamides and sulfonate esters—motifs central to a vast number of therapeutic agents.[1] Their utility stems from the potent electrophilicity of the sulfur atom, making them highly susceptible to attack by a wide range of nucleophiles.[2] While this reactivity is a boon for synthesis, it also presents significant challenges, particularly concerning the stability of the sulfonyl chloride reagent itself. This is especially true for aliphatic sulfonyl chlorides, which often exhibit different stability profiles compared to their more common aromatic counterparts like tosyl chloride.[3]

This technical guide delves into a specific, and often challenging, subclass: methoxy-substituted aliphatic sulfonyl chlorides. The presence of an ether functional group within the aliphatic backbone introduces unique electronic and steric factors that profoundly influence the compound's stability and can lead to unexpected decomposition pathways. For researchers in drug development, understanding these nuances is critical for robust process development, ensuring reagent quality, and achieving reproducible synthetic outcomes. We will explore the fundamental principles governing their stability, detail common and unique degradation pathways, and provide field-proven protocols for their synthesis and handling.

Chapter 1: The Sulfonyl Chloride Functional Group: A Reactivity Primer

The chemical behavior of a sulfonyl chloride (R-SO₂Cl) is dominated by the sulfur atom's high oxidation state (+6) and its attachment to three electronegative atoms (two oxygens, one chlorine). This arrangement renders the sulfur atom highly electron-deficient and thus a powerful electrophile. Nucleophilic attack at this sulfur center is the primary mode of reaction, with the chloride ion serving as an excellent leaving group.[2]

The stability of the R-SO₂X bond generally decreases as the halogen (X) becomes larger and less electronegative, following the trend: Fluorides > Chlorides > Bromides > Iodides.[4] While sulfonyl fluorides offer enhanced stability, their lower reactivity often necessitates harsher conditions, making sulfonyl chlorides the more common choice in synthesis.[5][6]

Core Reactivity Pathway: Nucleophilic Substitution

The reaction with nucleophiles, such as amines or alcohols, is the most prominent application of sulfonyl chlorides, leading to the formation of stable sulfonamides and sulfonate esters, respectively.[1][4]

Caption: General reaction of a sulfonyl chloride with a nucleophile (Nu-H).

Chapter 2: The Intramolecular Influence of the Methoxy Group

When a methoxy group is incorporated into an aliphatic chain, its influence on the stability of a distal sulfonyl chloride group is complex. The effect is primarily dictated by the distance and spatial relationship between the ether oxygen and the electrophilic sulfur center.

-

Electronic Effects : The oxygen atom of the methoxy group is electron-withdrawing via induction (-I effect) due to its high electronegativity. This effect diminishes rapidly with distance. Conversely, the oxygen can act as an electron-donating group through resonance (+R effect) if a pathway for conjugation exists, though this is less common in saturated aliphatic systems. For aromatic sulfonyl chlorides, electron-donating groups are known to increase the electron density at the sulfur atom, which can enhance the stability of the resulting sulfonamide bond.[7]

-

Steric Effects : The methoxy group can introduce steric bulk, which may hinder the approach of external nucleophiles, including water, potentially slowing decomposition.[8][9]

-

Intramolecular Reactivity : The most significant factor introduced by the methoxy group is its potential to act as an internal nucleophile. The lone pairs on the ether oxygen can attack the electrophilic sulfonyl chloride center, leading to unique decomposition pathways not observed in simple alkyl or aryl sulfonyl chlorides.

Chapter 3: Key Decomposition Pathways for Methoxy-Aliphatic Sulfonyl Chlorides

The stability of these specialized reagents is a balance between their inherent reactivity and their susceptibility to various degradation routes.

Pathway 1: Hydrolysis (Extrinsic Pathway)

Like all sulfonyl chlorides, methoxy-substituted variants are susceptible to hydrolysis upon contact with water, even trace amounts present in solvents or the atmosphere.[9] This reaction yields the corresponding sulfonic acid and hydrochloric acid, which can further catalyze other decomposition processes.[4]

Pathway 2: Intramolecular Cyclization (Intrinsic Pathway)

This is a critical decomposition pathway unique to systems where the methoxy group is positioned favorably to allow for intramolecular attack on the sulfonyl chloride. When the methoxy group is at the β- or γ-position, it can lead to the formation of cyclic intermediates. This process is driven by the formation of a thermodynamically stable five- or six-membered ring.

The proposed mechanism involves the nucleophilic attack of the ether oxygen onto the sulfur atom, displacing the chloride ion to form a cyclic oxonium intermediate. This intermediate is highly reactive and can undergo subsequent reactions, such as ring-opening by a nucleophile or rearrangement, leading to a complex mixture of degradation products.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. solubilityofthings.com [solubilityofthings.com]

1-Methoxybutane-2-sulfonyl Chloride: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles necessitates a diverse and adaptable chemical toolbox. Among the myriad of functional groups and synthons available, sulfonyl chlorides stand out for their versatile reactivity and the profound impact of the resulting sulfonamide moiety on the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide delves into the synthesis, reactivity, and potential applications of a specific, yet underexplored, aliphatic sulfonyl chloride: 1-Methoxybutane-2-sulfonyl chloride . While direct literature on this compound is sparse, this document provides a comprehensive overview based on established synthetic methodologies for analogous structures and the well-documented role of the sulfonamide group in drug design. We will explore a plausible synthetic pathway, detail the subsequent formation of sulfonamides, and discuss their potential as valuable components in the design of next-generation therapeutics.

The Sulfonamide Moiety: A Privileged Scaffold in Drug Discovery

The sulfonamide functional group (-SO₂NHR) is a cornerstone in medicinal chemistry, found in a wide array of approved drugs spanning various therapeutic areas, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[1][2][3] Its prevalence stems from a unique combination of physicochemical properties:

-

Metabolic Stability: The sulfonamide bond is significantly more resistant to enzymatic hydrolysis compared to the amide bond, a common liability in many drug candidates.[4]

-

Hydrogen Bonding Capacity: The sulfonyl oxygens act as strong hydrogen bond acceptors, while the N-H can serve as a hydrogen bond donor, enabling strong and specific interactions with biological targets.[5]

-

Tetrahedral Geometry: The geometry around the sulfur atom allows the sulfonamide group to act as a non-classical bioisostere of the amide bond, mimicking its spatial orientation while offering distinct electronic and stability properties.[4][5]

-

Modulation of Physicochemical Properties: The incorporation of a sulfonamide can influence a molecule's polarity, solubility, and lipophilicity, providing a tool for optimizing its drug-like properties.

The unique methoxybutane backbone of 1-Methoxybutane-2-sulfonyl chloride introduces additional features, such as altered lipophilicity and potential for intramolecular interactions, that can be exploited in rational drug design.

Proposed Synthesis of 1-Methoxybutane-2-sulfonyl Chloride

Given the absence of a commercially established, direct synthesis for 1-Methoxybutane-2-sulfonyl chloride, a multi-step approach starting from the readily available precursor, 1-methoxybutan-2-ol, is proposed. This synthetic route is designed based on reliable and well-documented organic transformations.

Caption: Proposed synthetic pathway for 1-Methoxybutane-2-sulfonyl chloride.

Step 1: Conversion of 1-Methoxybutan-2-ol to 2-Chloro-1-methoxybutane

The initial step involves the conversion of the secondary alcohol, 1-methoxybutan-2-ol, into a suitable alkyl halide, such as 2-chloro-1-methoxybutane. This transformation activates the carbon for subsequent nucleophilic substitution.

Methodology:

-

Using Thionyl Chloride (SOCl₂): This is a common and effective method for converting secondary alcohols to alkyl chlorides.[6][7] The reaction typically proceeds with inversion of stereochemistry if pyridine is used as a solvent, or with retention via an SNi (internal nucleophilic substitution) mechanism in its absence.[7]

-

Using Concentrated Hydrochloric Acid (HCl): For secondary alcohols, the reaction with concentrated HCl, often with a Lewis acid catalyst like zinc chloride (Lucas reagent), proceeds via an SN1 mechanism involving a carbocation intermediate.[6][8]

Experimental Protocol (Illustrative Example with Thionyl Chloride):

-

To a stirred solution of 1-methoxybutan-2-ol (1 equivalent) in an appropriate solvent (e.g., dichloromethane or diethyl ether) at 0 °C, slowly add thionyl chloride (1.1 equivalents).

-

If inversion of stereochemistry is desired, pyridine (1.1 equivalents) is included in the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude 2-chloro-1-methoxybutane, which can be purified by distillation.

Step 2: Synthesis of 1-Methoxybutane-2-thiol

The next step is the conversion of the alkyl chloride to the corresponding thiol. This is a crucial step to introduce the sulfur atom that will be oxidized to the sulfonyl chloride.

Methodology:

-

Reaction with Sodium Hydrosulfide (NaSH): This is a direct SN2 displacement of the chloride by the hydrosulfide anion.[9]

-

Reaction with Thiourea: This method avoids the issue of the thiol product acting as a nucleophile to form a sulfide byproduct. The alkyl halide reacts with thiourea to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol.[9]

Experimental Protocol (Illustrative Example with Thiourea):

-

A mixture of 2-chloro-1-methoxybutane (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent (e.g., ethanol) is heated at reflux.

-

After the reaction is complete (monitored by TLC), an aqueous solution of a base (e.g., sodium hydroxide) is added, and the mixture is refluxed further to hydrolyze the isothiouronium salt.

-

After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl).

-

The thiol is then extracted with an organic solvent, washed with water and brine, dried, and purified by distillation.

Step 3: Oxidative Chlorination to 1-Methoxybutane-2-sulfonyl Chloride

The final step is the oxidative chlorination of the thiol to the desired sulfonyl chloride. This reaction requires a chlorinating agent and an oxidant.

Methodology:

-

Aqueous Chlorine: A common and effective method involves bubbling chlorine gas through a mixture of the thiol in an aqueous medium, often containing an acid.

-

Alternative Reagents: Other reagents for oxidative chlorination include N-chlorosuccinimide (NCS) in the presence of an acid, or a combination of hydrogen peroxide and a chlorine source like thionyl chloride or trimethylsilyl chloride.[10][11][12]

Experimental Protocol (Illustrative Example with Aqueous Chlorine):

-

The 1-methoxybutane-2-thiol is suspended in a mixture of water and a suitable organic solvent (e.g., dichloromethane) and cooled in an ice bath.

-

Chlorine gas is bubbled through the stirred mixture at a controlled rate, maintaining the temperature below 10 °C.

-

The reaction is monitored for the disappearance of the thiol.

-

Upon completion, the organic layer is separated, washed with cold water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to afford the crude 1-methoxybutane-2-sulfonyl chloride. Due to the reactive nature of sulfonyl chlorides, it is often used immediately in the next step without extensive purification.

Application in Sulfonamide Synthesis

The primary utility of 1-Methoxybutane-2-sulfonyl chloride in medicinal chemistry lies in its ability to readily react with primary and secondary amines to form sulfonamides. This reaction is typically robust and high-yielding.

Caption: General reaction for the synthesis of sulfonamides.

Experimental Protocol (General Procedure):

-

To a solution of the primary or secondary amine (1 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents) in an inert solvent (e.g., dichloromethane) at 0 °C, add a solution of 1-Methoxybutane-2-sulfonyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to stir at room temperature until completion.

-

The reaction mixture is then washed with dilute acid, water, and brine.

-

The organic layer is dried and concentrated to yield the crude sulfonamide, which can be purified by crystallization or column chromatography.

Potential Roles in Medicinal Chemistry

The sulfonamides derived from 1-Methoxybutane-2-sulfonyl chloride can be envisioned to have several applications in drug discovery:

-

Bioisosteric Replacement of Amides: As previously mentioned, the sulfonamide can serve as a metabolically stable replacement for an amide bond in a known bioactive molecule, potentially improving its pharmacokinetic profile.[4][5]

-

Exploration of Chemical Space: The unique 1-methoxybutane-2-sulfonyl moiety provides a novel scaffold for library synthesis, allowing for the exploration of new chemical space and the identification of hits with novel binding modes.

-

Modulation of Antibacterial Activity: Aliphatic sulfonamides have been shown to possess antibacterial properties, and the activity can be modulated by the length and substitution of the alkyl chain.[13] The methoxy group in the scaffold could influence both the potency and spectrum of activity.

-

Targeting Specific Enzyme Classes: Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases and proteases.[2] The specific substitution pattern of sulfonamides derived from 1-methoxybutane-2-sulfonyl chloride could lead to selective inhibition of particular enzyme isoforms.

Data Summary

| Transformation | Typical Reagents | General Yield Range (%) | Key Considerations |

| Secondary Alcohol to Alkyl Chloride | SOCl₂, PBr₃, HCl/ZnCl₂ | 70-95 | Stereochemistry control, potential for carbocation rearrangements with HCl.[6][14] |

| Alkyl Halide to Thiol | NaSH, Thiourea/NaOH | 60-90 | Over-alkylation to sulfide with NaSH; milder conditions with thiourea.[9] |

| Thiol to Sulfonyl Chloride | Cl₂/H₂O, NCS/H⁺, H₂O₂/SOCl₂ | 75-95 | Highly reactive product, often used in situ; control of reaction temperature is critical.[10][12] |

| Sulfonyl Chloride to Sulfonamide | R¹R²NH, Pyridine/Et₃N | 80-98 | Broad substrate scope with primary and secondary amines. |

Conclusion

While 1-Methoxybutane-2-sulfonyl chloride is not a widely characterized reagent, its synthesis is feasible through established chemical transformations. Its true value lies in its potential as a versatile building block for the synthesis of novel sulfonamides. The unique structural features of the 1-methoxybutane backbone, combined with the proven utility of the sulfonamide moiety in medicinal chemistry, make this an attractive scaffold for the design and development of new therapeutic agents. This guide provides a foundational understanding and a practical framework for researchers to synthesize and explore the potential of 1-Methoxybutane-2-sulfonyl chloride and its derivatives in their drug discovery programs.

References

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.

- Chemistry LibreTexts. (2024, March 17). 10.

- High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. Journal of Sulfur Chemistry, 40(3).

- Organic Chemistry Portal. (n.d.).

- Indian Academy of Sciences. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(67).

- Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.

- ACS Publications. (n.d.). Development of an Extremely Efficient Oxidative Chlorination Reaction: The Value of Routine Data Collection. Organic Process Research & Development.

- BenchChem. (n.d.). The Direct Conversion of Thiols to Sulfonyl Chlorides: An In-depth Technical Guide.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13).

- Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums. 6(5), 1451-1456.

- JoVE. (2023, April 30). Video: Conversion of Alcohols to Alkyl Halides.

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2022, October 4). 3.2.6: Thiols and Sulfides.

- Chemistry Steps. (n.d.). Alcohols to Alkyl Halides.

- YouTube. (2024, June 17). CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Chloride via Reaction with SOCl₂ in Pyridine.

- Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- ResearchGate. (2007, September). Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide. Bioorganic & Medicinal Chemistry, 15(15), 5105-9.

- Open Access Pub. (2018, May 6). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- ResearchGate. (n.d.).

- Wikipedia. (n.d.). Sulfonamide (medicine).

- YouTube. (2020, March 26). Sulfonamide Pharmacology| Classification Learn By Tricks | Mechanism of Action.

- YouTube. (2021, October 25). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy.

- ResearchGate. (2021, July 30). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. openaccesspub.org [openaccesspub.org]

- 4. ias.ac.in [ias.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Conversion of Alcohols to Alkyl Halides [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 13. ajchem-b.com [ajchem-b.com]

- 14. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]

A Methodological Guide to the Thermodynamic Characterization of 1-Methoxybutane-2-sulfonyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Thermodynamic data are fundamental to the safe, efficient, and scalable development of chemical processes. For novel or specialized reagents such as 1-Methoxybutane-2-sulfonyl chloride, a compound of interest in synthetic chemistry, publicly available thermodynamic information is often scarce.[1][2] This guide provides a comprehensive framework for the determination of key thermodynamic properties for this and similar compounds. It is designed for researchers in both industrial and academic settings, offering a robust combination of experimental protocols and computational estimation techniques. This document moves beyond a simple listing of data points to explain the causality behind methodological choices, ensuring a trustworthy and scientifically sound approach to data acquisition and application.

Introduction

1-Methoxybutane-2-sulfonyl chloride (C₅H₁₁ClO₃S) is an organic compound featuring a sulfonyl chloride functional group, a versatile moiety in organic synthesis.[3] Sulfonyl chlorides are precursors to sulfonamides, sulfonates, and other sulfur-containing motifs prevalent in pharmaceuticals and agrochemicals.[3][4] The rational design of synthetic routes, the assessment of thermal hazards, and the optimization of reaction conditions all depend critically on a thorough understanding of the compound's thermodynamic properties. These properties include the enthalpy of formation, heat capacity, and energies of phase transitions.

Given the absence of comprehensive literature data for this specific molecule[1], this guide presents a dual-pronged strategy for its characterization:

-

Experimental Determination: Utilizing established calorimetric techniques to obtain direct, high-accuracy measurements.

-

Computational Estimation: Employing quantum chemical calculations and group contribution methods to predict thermodynamic values, providing a rapid and cost-effective, albeit less precise, alternative.

This integrated approach ensures that practitioners can generate reliable data to inform process safety, reaction modeling, and scale-up activities.

Part 1: Experimental Determination of Thermodynamic Properties

Direct measurement remains the gold standard for obtaining accurate thermodynamic data. The following sections detail the primary experimental techniques applicable to a liquid compound like 1-Methoxybutane-2-sulfonyl chloride.

Heat of Formation (ΔfH°) via Bomb Calorimetry

The standard enthalpy of formation is a measure of the energy change when one mole of a substance is formed from its constituent elements in their standard states.[5][6][7] It is a cornerstone of thermochemical calculations.[8][9] For organic compounds, it is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[10][11][12]

Principle: A precisely weighed sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb").[12] The heat released by the exothermic reaction is absorbed by the surrounding water bath, and the resulting temperature increase is measured.[12]

Experimental Protocol: Combustion Calorimetry

-

Sample Preparation: A sample of high-purity 1-Methoxybutane-2-sulfonyl chloride (approx. 1-1.5 g) is weighed into a crucible. A known length of ignition wire is placed in contact with the sample.

-

Calorimeter Assembly: The crucible is placed inside the bomb, which is then sealed and pressurized with pure oxygen (approx. 30 atm).[12] The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated bucket.[11]

-

Calibration: The heat capacity of the calorimeter system (Ccal) must be determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[13]

-

Combustion: The system is allowed to reach thermal equilibrium. The initial temperature is recorded, and the sample is ignited via a brief electrical pulse through the wire.

-

Data Acquisition: The temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.

-

Calculation: The heat released by the reaction (q_rxn) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter. After correcting for the heat from the ignition wire, the enthalpy of combustion is determined. Using Hess's Law and the known standard enthalpies of formation for the combustion products (CO₂(g), H₂O(l), SO₃(g), and HCl(aq)), the standard enthalpy of formation of the compound can be calculated.[7]

Heat Capacity (Cp) and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15][16] It is highly effective for determining heat capacity, melting points (enthalpy of fusion), and boiling points (enthalpy of vaporization).[10][15]

Principle: The sample and an inert reference (usually an empty crucible) are heated or cooled at a controlled, linear rate.[15] The instrument measures the additional heat flow required to maintain the sample at the same temperature as the reference, which is directly proportional to the sample's heat capacity.[14][17]

Experimental Protocol: Heat Capacity Measurement by DSC

-

Calibration: The DSC instrument must be calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc) across the desired temperature range.

-

Baseline Measurement: An initial run is performed with two empty crucibles to establish the instrumental baseline heat flow.[14]

-

Standard Measurement: A run is performed with a sapphire standard, a material with a well-characterized heat capacity, to provide a calibration factor.[15]

-

Sample Measurement: A precisely weighed sample of 1-Methoxybutane-2-sulfonyl chloride (typically 5-10 mg) is hermetically sealed in an aluminum pan and placed in the DSC. The sample is heated at a constant rate (e.g., 10-20 K/min) over the temperature range of interest.[15]

-

Data Analysis: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signal from the sample to that of the sapphire standard, after subtracting the baseline.[15] This provides a continuous measure of Cp as a function of temperature.

This procedure can also be used to identify and quantify the enthalpy of phase transitions, such as melting (if the compound is solid at lower temperatures) or vaporization, which appear as endothermic peaks on the DSC thermogram.

| Thermodynamic Property | Experimental Technique | Key Information Provided |

| Standard Enthalpy of Formation (ΔfH°) | Bomb Calorimetry | Fundamental stability of the molecule; essential for reaction enthalpy calculations. |

| Heat Capacity (Cp) | Differential Scanning Calorimetry (DSC) | Energy required to raise the temperature of the substance; crucial for heat transfer calculations. |

| Enthalpy of Fusion (ΔfusH) | Differential Scanning Calorimetry (DSC) | Energy required for the solid-to-liquid phase transition. |

| Enthalpy of Vaporization (ΔvapH) | Differential Scanning Calorimetry (DSC) | Energy required for the liquid-to-gas phase transition. |

Part 2: Computational Estimation of Thermodynamic Properties

When experimental determination is not feasible due to time, cost, or material constraints, computational methods offer powerful tools for estimating thermodynamic properties.

Quantum Chemical Calculations

Ab initio and Density Functional Theory (DFT) methods can predict the thermochemical properties of a molecule from first principles by solving the electronic Schrödinger equation.[18][19] These methods are particularly useful for obtaining the gas-phase enthalpy of formation.

Principle: The calculation begins by finding the lowest-energy three-dimensional structure of the molecule (geometry optimization). Subsequently, a vibrational frequency analysis is performed. From these vibrational modes and the electronic energy, statistical mechanics are used to calculate thermodynamic functions like enthalpy, entropy, and Gibbs free energy.[18]

Workflow for Computational Thermochemistry

Caption: Quantum chemistry workflow for thermodynamic data.

Detailed Protocol: DFT Calculation of Enthalpy of Formation

-

Structure Input: The 2D structure of 1-Methoxybutane-2-sulfonyl chloride is drawn in a molecular editor and converted to a 3D initial guess.

-

Geometry Optimization: A geometry optimization is performed using a DFT functional and basis set suitable for organosulfur compounds, such as B3LYP/cc-pVTZ.[18]

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.[19]

-

High-Accuracy Energy Calculation: For improved accuracy, a more computationally expensive method, such as the CBS-QB3 or G3 composite methods, is used to calculate a highly accurate single-point electronic energy.[18]

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method.[19] This involves subtracting the sum of the calculated electronic energies of the constituent atoms (C, H, O, S, Cl) from the molecule's total energy and then adding the experimental enthalpies of formation of the atoms in their gaseous state.

Group Contribution Methods

Group contribution methods are empirical techniques that estimate thermodynamic properties by summing the contributions of a molecule's constituent functional groups.[20][21] The Joback method is a well-known example.[20][22][23]

Principle: The method assumes that a physical property of a molecule can be determined by adding the contributions of its individual groups.[20][24] For 1-Methoxybutane-2-sulfonyl chloride, the groups would include -CH₃, -CH₂-, >CH-, -O- (ether), and -SO₂Cl.

Workflow for Joback Method Estimation

Caption: Group contribution workflow (Joback Method).

While rapid and easy to implement, the Joback method has limitations. It does not account for interactions between groups and may yield significant errors for complex or highly functionalized molecules.[20] However, it serves as an excellent tool for preliminary estimates where experimental data is absent.

Conclusion

The thermodynamic characterization of 1-Methoxybutane-2-sulfonyl chloride is essential for its safe and effective use in research and development. This guide outlines a comprehensive, dual-strategy approach for obtaining this critical data. High-precision experimental techniques, including bomb calorimetry and DSC, provide definitive values for key parameters like enthalpy of formation and heat capacity. In parallel, computational methods, ranging from high-accuracy quantum chemical calculations to rapid group contribution estimates, offer predictive power that is invaluable during early-stage development. By integrating these methodologies, researchers and drug development professionals can build a robust data package to guide process optimization, ensure operational safety, and accelerate the journey from laboratory discovery to commercial application.

References

-

Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243. Available at: [Link]

-

Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. Available at: [Link]

-

Cejpek, J., & Fulem, M. (n.d.). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. ResearchGate. Available at: [Link]

-

Mettler Toledo. (n.d.). Specific Heat Capacity Measurement. Available at: [Link]

-

ASTM E1269-11. (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International. Available at: [Link]

-

Scribd. (n.d.). Chemical Property Estimation Guide. Available at: [Link]

-

Infinita Lab. (2025). Specific Heat Capacity Measurement by Differential Scanning Calorimetry. Available at: [Link]

-

Caleb Bell. (n.d.). Joback Group Contribution Method. Thermo. Available at: [Link]

-

KG Engineering. (2025, January 19). Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus [Video]. YouTube. Available at: [Link]

-

EgiChem. (n.d.). Properties Estimation with the Joback method. Available at: [Link]

-

Gomes, J. R. B., & Ribeiro da Silva, M. A. V. (2003). Thermochemistry of Small Organosulfur Compounds from ab Initio Calculations. The Journal of Physical Chemistry A, 107(19), 3677–3685. Available at: [Link]

-

Solubility of Things. (n.d.). Calorimetry: Techniques and Applications. Available at: [Link]

-

Li, Z., et al. (2022). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega, 7(10), 8439-8452. Available at: [Link]

-

PubChemLite. (n.d.). 1-methoxybutane-2-sulfonyl chloride (C5H11ClO3S). Available at: [Link]

-

NIST/TRC. (2012). Web Thermo Tables (WTT). Available at: [Link]

-

Khan Academy. (n.d.). Enthalpy of formation. Available at: [Link]

-

EBSCO. (n.d.). Calorimetry | Science | Research Starters. Available at: [Link]

-

Pokon, A. A., et al. (2012). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Journal of Physical Chemistry A, 116(34), 8823-8834. Available at: [Link]

-

OpenStax. (2019). Chemistry 2e: 5.2 Calorimetry. Available at: [Link]

-

Chemistry LibreTexts. (2019). 7.4: Standard Enthalpy of Formation. Available at: [Link]

-

Chemistry LibreTexts. (2026). 5.5: Calorimetry. Available at: [Link]

-

Wikipedia. (n.d.). Standard enthalpy of formation. Available at: [Link]

-

Moody, T. S., & Thompson, A. L. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(2), 257-261. Available at: [Link]

-

Chemistry LibreTexts. (2020). 6.9: Enthalpies of Reaction from Standard Heats of Formation. Available at: [Link]

-

CrashCourse. (2013, June 24). Calorimetry: Crash Course Chemistry #19 [Video]. YouTube. Available at: [Link]

-

Pearson. (2022). Enthalpy of Formation Explained. Available at: [Link]

-

Chemsrc. (n.d.). 1-Methoxybutane. Available at: [Link]

-

Musah, R. A., et al. (2014). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules, 19(9), 14057-14077. Available at: [Link]

-

PubChem. (n.d.). 1-Methoxybutane-2-sulfonyl chloride. Available at: [Link]

-

PubChem. (n.d.). 2-Methoxyethane-1-sulfonyl chloride. Available at: [Link]

-

Barrow, G. M. (1948). Thermodynamic Properties of Some Sulfur Compounds. Industrial & Engineering Chemistry, 40(10), 2023-2024. Available at: [Link]

-

de la Torre, J. C., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(46), 20491-20496. Available at: [Link]

-

NIST. (n.d.). Butane, 1-methoxy-. NIST Chemistry WebBook. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Butane, 1-methoxy- (CAS 628-28-4). Available at: [Link]

Sources

- 1. PubChemLite - 1-methoxybutane-2-sulfonyl chloride (C5H11ClO3S) [pubchemlite.lcsb.uni.lu]

- 2. 1-Methoxybutane-2-sulfonyl chloride | C5H11ClO3S | CID 64397963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 3-Methoxybutane-2-sulfonyl chloride [smolecule.com]

- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Enthalpy of Formation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Calorimetry | Science | Research Starters | EBSCO Research [ebsco.com]

- 12. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 15. researchgate.net [researchgate.net]

- 16. infinitalab.com [infinitalab.com]

- 17. mt.com [mt.com]

- 18. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Joback method - Wikipedia [en.wikipedia.org]

- 21. youtube.com [youtube.com]

- 22. scribd.com [scribd.com]

- 23. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]

- 24. EgiChem | Tools [egichem.com]

Methodological & Application

Application Notes and Protocols for the General Procedure of Sulfonamide Synthesis using 1-Methoxybutane-2-sulfonyl chloride

Introduction: The Versatility of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, celebrated for its presence in a wide array of therapeutic agents. From antibacterial drugs to diuretics and anticonvulsants, the sulfonamide moiety's unique physicochemical properties make it a privileged scaffold in modern pharmacopoeia. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the general procedure for synthesizing sulfonamides using 1-methoxybutane-2-sulfonyl chloride, a representative aliphatic sulfonyl chloride.

This document is designed to be a practical resource, offering not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt this procedure to their specific needs.

Chemical Structures and Properties

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 1-Methoxybutane-2-sulfonyl chloride |  | C5H11ClO3S | 186.66 | Aliphatic sulfonyl chloride, moisture-sensitive, potential for steric hindrance due to the secondary nature of the sulfonyl chloride.[2][3] |

| Generic Primary/Secondary Amine | R1R2NH (R2=H for primary) | Varies | Varies | Nucleophilicity is crucial for the reaction; steric hindrance can affect reaction rates. |

| Generic Sulfonamide Product |  | Varies | Varies | The final product's properties (polarity, melting point, etc.) will depend on the R groups. |

Reaction Mechanism and Workflow

The synthesis of a sulfonamide from 1-methoxybutane-2-sulfonyl chloride and an amine follows a nucleophilic acyl substitution-like pathway. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: General workflow for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a general framework for the synthesis of a sulfonamide using 1-methoxybutane-2-sulfonyl chloride and a generic amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials and Reagents

-

1-Methoxybutane-2-sulfonyl chloride

-

Primary or secondary amine of choice

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for purification (e.g., hexanes, ethyl acetate, ethanol, isopropanol)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration (e.g., Buchner funnel and flask)

-

Glassware for purification (e.g., chromatography column, recrystallization flasks)

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

-

Reaction Setup:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve 1-methoxybutane-2-sulfonyl chloride (1.0-1.2 equivalents) in a minimal amount of the anhydrous solvent in a dropping funnel.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes. Maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

-

-

Reaction Monitoring:

-